molecular formula C20H22ClN5O2 B2533721 8-(2-chloroethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919031-77-9

8-(2-chloroethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2533721
CAS No.: 919031-77-9
M. Wt: 399.88
InChI Key: KJQSTKDKZTWUJC-UHFFFAOYSA-N
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Description

8-(2-chloroethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C20H22ClN5O2 and its molecular weight is 399.88. The purity is usually 95%.
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Scientific Research Applications

Molecular Studies and Psychopharmacological Applications

Research has revealed the synthesis and pharmacological evaluation of novel derivatives, including the imidazo[2,1-f]purine-2,4-dione nucleus, for their affinity towards serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. These studies have identified compounds with potential anxiolytic and antidepressant activities, highlighting the significance of specific substituents in enhancing receptor affinity and selectivity. For instance, derivatives with a substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system showed promising pharmacological profiles as potential antidepressants and anxiolytics, indicating the compound’s relevance in psychopharmacological research (Zagórska et al., 2015).

Dual-target Directed Ligands for Neurodegenerative Diseases

Further investigations into the structural analogs of the compound have led to the design of dual-target-directed ligands. These ligands combine A2A adenosine receptor antagonistic activity with monoamine oxidase B (MAO-B) inhibition, showing potential for symptomatic relief and disease-modifying effects in neurodegenerative diseases such as Parkinson's disease. Notably, specific derivatives have demonstrated high potency and selectivity, underlining the therapeutic potential of these compounds in the treatment and management of neurodegenerative disorders (Załuski et al., 2019).

Antimicrobial Applications

Derivatives of 8-chloro-theophylline, a related compound, have been synthesized and evaluated for their antimicrobial activities. The creation of new chalcone derivatives from 8-chloro-theophylline and their transformation into pyrimidine and pyrazoline derivatives exhibit antimicrobial properties, suggesting the potential of these compounds in developing new antimicrobial agents (Abdul-Reda & Abdul-Ameer, 2018).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2-chloroethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the reaction of 2,5-dimethylbenzylamine with 8-bromo-3-(1-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione followed by dehydrohalogenation to form the desired product.", "Starting Materials": [ "2,5-dimethylbenzylamine", "8-bromo-3-(1-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" ], "Reaction": [ "Step 1: 2,5-dimethylbenzylamine is reacted with 8-bromo-3-(1-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in the presence of a suitable solvent and base to form the intermediate product.", "Step 2: The intermediate product is subjected to dehydrohalogenation using a suitable base to form the final product, 8-(2-chloroethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione." ] }

CAS No.

919031-77-9

Molecular Formula

C20H22ClN5O2

Molecular Weight

399.88

IUPAC Name

6-(2-chloroethyl)-2-[(2,5-dimethylphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C20H22ClN5O2/c1-12-5-6-13(2)15(9-12)11-26-18(27)16-17(23(4)20(26)28)22-19-24(8-7-21)14(3)10-25(16)19/h5-6,9-10H,7-8,11H2,1-4H3

InChI Key

KJQSTKDKZTWUJC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C=C(N4CCCl)C)N(C2=O)C

solubility

not available

Origin of Product

United States

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